1-(1-Benzylpiperidin-4-yl)-4-(benzylsulfonyl)piperazine
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Overview
Description
1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE: Known for its unique combination of piperidine and piperazine rings.
1-(1-BENZYL-4-PIPERIDYL)-4-(METHYLSULFONYL)PIPERAZINE: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
1-(1-BENZYL-4-PIPERIDYL)-4-(ETHYLSULFONYL)PIPERAZINE: Contains an ethylsulfonyl group.
Uniqueness
1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C23H31N3O2S |
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Molecular Weight |
413.6 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-benzylsulfonylpiperazine |
InChI |
InChI=1S/C23H31N3O2S/c27-29(28,20-22-9-5-2-6-10-22)26-17-15-25(16-18-26)23-11-13-24(14-12-23)19-21-7-3-1-4-8-21/h1-10,23H,11-20H2 |
InChI Key |
QHIWIBXLLHMXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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